molecular formula C₁₆H₁₅N₅O₄S₃ B1663827 Cefetrizole CAS No. 65307-12-2

Cefetrizole

Cat. No. B1663827
CAS RN: 65307-12-2
M. Wt: 437.5 g/mol
InChI Key: UQWYUAURRDNBKR-BXUZGUMPSA-N
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Description

Cefetrizole is an aminocephalosporanic acid derivative with broad antibacterial activity against penicillin-resistant strains . It was patented by the Spanish pharmaceutical company Ferrer Internacional S. A .


Molecular Structure Analysis

The molecular formula of Cefetrizole is C16H15N5O4S3 . Its molecular weight is 437.516 g/mol . The structure includes a beta-lactam ring, which is common in cephalosporins and is crucial for their antibiotic activity .


Physical And Chemical Properties Analysis

Cefetrizole has a molecular weight of 437.5 g/mol . Other physical and chemical properties specific to Cefetrizole are not detailed in the available literature.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics Studies

  • LC-ESI-QTOF-MS Method Development for Cefepime Quantification: A method using LC-ESI-QTOF-MS for quantifying cefepime in plasma and peritoneal microdialysate of rats was developed and validated. This technique was successfully applied in a pilot pharmacokinetic study, marking its first application in estimating the free concentration of cefepime in rat peritoneal microdialysate (Dos Anjos et al., 2022).

Antibiotic Efficacy and Resistance Studies

  • Cefepime and Piperacillin-Tazobactam in ESBL-Producing Enterobacteriaceae: A study explored the in vitro activities of various β-lactam agents, including cefepime, against strains of ESBL-producing Enterobacteriaceae. Results suggest a varying efficacy of cefepime and highlight the importance of understanding antibiotic resistance patterns (Thomson & Moland, 2001).

Antibiotic Combination Studies

  • Cefepime with Novel β-Lactamase Inhibitors: Research on cefepime combined with β-lactamase inhibitors (BLIs) reveals potential activity against MBL-producing Enterobacterales and Pseudomonas aeruginosa, offering a promising direction for treating multidrug-resistant Gram-negative infections (Isler et al., 2020).

Clinical Framework Studies

  • Cefepime in ESBL-Producing Enterobacteriaceae Infections: An analysis of the clinical outcomes and pharmacokinetics/pharmacodynamics of cefepime in infections caused by ESBL-producing Enterobacteriaceae, indicating cefepime as a reasonable option for definitive therapy under specific conditions (Nguyen, Shier, & Graber, 2014).

Photocatalysis and Antibiotic Degradation

  • Metronidazole and Cephalexin Degradation via Photocatalysis: A study on the degradation of cefepime-related antibiotics metronidazole and cephalexin using a specific catalyst under visible-light irradiation, offering insights into the environmental impact and degradation pathways of these antibiotics (Aram et al., 2020).

Dosing in Specific Patient Populations

  • Cefepime Dosing in Morbidly Obese Patients: Research investigating the pharmacokinetics of cefepime in morbidly obese patients, providing crucial information for appropriate dosing in this specific population (Rich et al., 2012)

Mechanism of Action

Target of Action

Cefetrizole, like other cephalosporins, primarily targets the bacterial cell wall. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs are crucial enzymes involved in the final stage of the assembly of the peptidoglycan layer of the bacterial cell wall, which provides structural integrity to the bacteria .

Mode of Action

The mode of action of Cefetrizole involves the inhibition of the mucopeptide synthesis in the bacterial cell wall . The beta-lactam moiety of Cefetrizole binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane . These enzymes are involved in cell-wall synthesis and cell division. By inhibiting these enzymes, Cefetrizole disrupts the cell wall synthesis, leading to bacterial cell death .

Biochemical Pathways

Cefetrizole is also known to be an α-Glucosidase inhibitor . α-Glucosidase is an enzyme that breaks down carbohydrates into simple sugars.

Pharmacokinetics

Based on the pharmacokinetics of a similar cephalosporin, ceftriaxone, it can be inferred that cefetrizole might have a long half-life and high penetration into various tissues . The plasma clearance of Ceftriaxone in healthy adults receiving a 0.15-3g dose is 0.58 to 1.45 L/hour . The renal clearance of Ceftriaxone is 0.32 to 0.73 L/hour . These properties might influence the bioavailability of Cefetrizole.

Result of Action

The primary result of Cefetrizole’s action is the death of the bacterial cells due to the disruption of their cell wall synthesis . This makes Cefetrizole effective against a broad range of bacteria, including some penicillin-resistant strains .

properties

IUPAC Name

(6R,7R)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S3/c22-10(4-9-2-1-3-26-9)19-11-13(23)21-12(15(24)25)8(5-27-14(11)21)6-28-16-17-7-18-20-16/h1-3,7,11,14H,4-6H2,(H,19,22)(H,24,25)(H,17,18,20)/t11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWYUAURRDNBKR-BXUZGUMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=NC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=NC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301024331
Record name (6R,7R)-8-Oxo-7-(2-(2-thienyl)acetamido)-3-((s-triazol-3-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefetrizole

CAS RN

65307-12-2
Record name Cefetrizole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065307122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-8-Oxo-7-(2-(2-thienyl)acetamido)-3-((s-triazol-3-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFETRIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61K37E446T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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